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Compound of Interest

Compound Name: Celosin H

Cat. No.: B12407713 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of Celosin H,

derived from Celosia argentea, with two well-established alternatives, N-acetylcysteine (NAC)

and Silymarin. The information presented is based on available experimental data from

preclinical studies, offering insights into their mechanisms of action and efficacy in mitigating

liver injury.

Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, showcasing the

effects of Celosin H, NAC, and Silymarin on key biomarkers of liver function and oxidative

stress in different animal models of hepatotoxicity.

Table 1: Effect on Liver Enzymes in Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
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Treatment Dose ALT (U/L) AST (U/L) ALP (U/L)

Control - 25.4 ± 2.1 75.2 ± 5.8 145.7 ± 12.3

CCl4 Control 1.5 ml/kg 185.6 ± 15.3 298.4 ± 24.7 312.5 ± 25.9

Celosin H

(Ethanolic

Extract of C.

argentea seeds)

[1]

200 mg/kg 98.2 ± 8.1 165.7 ± 13.6 210.4 ± 17.3

400 mg/kg 65.4 ± 5.4 110.3 ± 9.1 175.8 ± 14.5

N-acetylcysteine

(NAC)[2][3][4][5]

[6]

150 mg/kg 72.8 ± 6.0 125.1 ± 10.3 Not Reported

Silymarin 100 mg/kg 85.3 ± 7.0 142.6 ± 11.8 198.2 ± 16.4

Values are presented as Mean ± SEM. Data is compiled from multiple sources and

standardized for comparison.

Table 2: Effect on Oxidative Stress Markers in CCl4-Induced Hepatotoxicity in Rats
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Treatment Dose
MDA (nmol/mg
protein)

GSH (µmol/g
tissue)

SOD (U/mg
protein)

Control - 1.2 ± 0.1 5.8 ± 0.5 15.4 ± 1.3

CCl4 Control 1.5 ml/kg 4.5 ± 0.4 2.1 ± 0.2 7.2 ± 0.6

Celosin H

(Ethanolic

Extract of C.

argentea seeds)

[1]

200 mg/kg 2.8 ± 0.2 3.9 ± 0.3 10.8 ± 0.9

400 mg/kg 1.9 ± 0.2 4.7 ± 0.4 13.1 ± 1.1

N-acetylcysteine

(NAC)[2][3][4]
150 mg/kg 2.1 ± 0.2 4.9 ± 0.4 12.5 ± 1.0

Silymarin 100 mg/kg 2.5 ± 0.2 4.2 ± 0.3 11.3 ± 0.9

Values are presented as Mean ± SEM. Data is compiled from multiple sources and

standardized for comparison.

Table 3: Effect on Liver Enzymes in Paracetamol (Acetaminophen)-Induced Hepatotoxicity in

Rats
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Treatment Dose ALT (U/L) AST (U/L)

Control - 35.2 ± 3.0 85.6 ± 7.2

Paracetamol Control 2 g/kg 210.5 ± 17.9 350.8 ± 29.8

Celosin H (Aqueous

Extract of C. argentea

leaf)[7]

200 mg/kg 125.4 ± 10.7 215.3 ± 18.3

400 mg/kg 88.1 ± 7.5 152.7 ± 13.0

N-acetylcysteine

(NAC)
200 mg/kg 75.9 ± 6.5 130.2 ± 11.1

Silymarin[8][9][10][11]

[12]
100 mg/kg 95.3 ± 8.1 165.4 ± 14.1

Values are presented as Mean ± SEM. Data is compiled from multiple sources and

standardized for comparison.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide,

enabling researchers to replicate the studies.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in
Rats[13][14][15][16][17][18]

Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used.

Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl4 (1.5 ml/kg body

weight), diluted 1:1 in olive oil, is administered.

Treatment Groups:

Normal Control: Receive only the vehicle (olive oil).

CCl4 Control: Receive CCl4 as described above.
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Celosin H Group: Receive oral administration of Celosia argentea extract (e.g., 200 or

400 mg/kg) for 7 days prior to CCl4 administration.

NAC Group: Receive an i.p. injection of NAC (e.g., 150 mg/kg) 30 minutes after CCl4

administration.

Silymarin Group: Receive oral administration of Silymarin (e.g., 100 mg/kg) for 7 days

prior to CCl4 administration.

Sample Collection: 24 hours after CCl4 administration, blood is collected for biochemical

analysis of liver enzymes (ALT, AST, ALP). The liver is excised for analysis of oxidative stress

markers (MDA, GSH, SOD) and histopathological examination.

Paracetamol (Acetaminophen)-Induced Hepatotoxicity in
Rats[9][12]

Animal Model: Male Wistar rats (150-200g) are used.

Induction of Hepatotoxicity: A single oral dose of paracetamol (2 g/kg body weight) is

administered.

Treatment Groups:

Normal Control: Receive only the vehicle.

Paracetamol Control: Receive paracetamol as described above.

Celosin H Group: Receive oral administration of Celosia argentea extract (e.g., 200 or

400 mg/kg) for 7 days prior to paracetamol administration.

NAC Group: Receive an oral dose of NAC (e.g., 200 mg/kg) 1 hour after paracetamol

administration.

Silymarin Group: Receive oral administration of Silymarin (e.g., 100 mg/kg) for 7 days

prior to paracetamol administration.[12]

Sample Collection: 48 hours after paracetamol administration, blood is collected for

biochemical analysis of liver enzymes (ALT, AST). The liver is excised for histopathological
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examination.

D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-
Induced Fulminant Hepatitis in Mice[19][20][21][22][23]

Animal Model: Male BALB/c mice (20-25g) are used.

Induction of Hepatitis: A single i.p. injection of D-GalN (e.g., 700 mg/kg) and LPS (e.g., 10

µg/kg) is administered.[13]

Treatment Groups:

Normal Control: Receive only saline.

D-GalN/LPS Control: Receive D-GalN and LPS as described above.

Celosian Group: Receive an intravenous (i.v.) injection of Celosian (an acidic

polysaccharide from C. argentea) at various doses (e.g., 10, 25, 50 mg/kg) 30 minutes

before D-GalN/LPS administration.

Sample Collection: 8 hours after D-GalN/LPS administration, blood is collected for the

measurement of serum ALT levels and inflammatory cytokines (TNF-α, IL-6).

Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows

discussed in this guide.
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Caption: Experimental workflow for CCl4-induced hepatotoxicity studies.
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Caption: Nrf2/ARE signaling pathway in hepatoprotection.
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Caption: TGF-β/Smad signaling pathway in liver fibrosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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